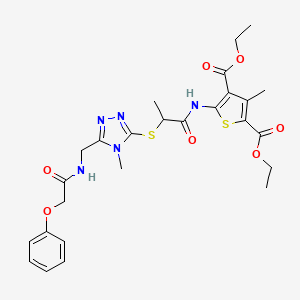

diethyl 3-methyl-5-(2-((4-methyl-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophene-2,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl-3-methyl-5-(2-((4-methyl-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophen-2,4-dicarboxylat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Thiophenring, einen Triazolring und mehrere funktionelle Gruppen auf, was sie zu einem vielseitigen Molekül für chemische Reaktionen und biologische Wechselwirkungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diethyl-3-methyl-5-(2-((4-methyl-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophen-2,4-dicarboxylat erfolgt typischerweise in mehreren Schritten der organischen Synthese. Wichtige Schritte können sein:

Bildung des Triazolrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen erreicht werden.

Thioetherbildung: Der Triazolring kann mit einer Thiolgruppe funktionalisiert werden, gefolgt von einer nukleophilen Substitutionsreaktion, um die Thioetherbindung einzuführen.

Amidbindungsbildung: Die Phenoxyacetamido-Gruppe kann durch eine Amidbindungsbildungsreaktion eingeführt werden, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.

Funktionalisierung des Thiophenrings: Der Thiophenring wird durch Esterifizierungsreaktionen mit geeigneten Alkoholen und Säurechloriden mit Estergruppen funktionalisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten, kontinuierlichen Strömungsreaktoren und strengen Reinigungstechniken wie Chromatographie und Umkristallisation umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen, was zu Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen, wodurch Ester in Alkohole oder Amide in Amine umgewandelt werden.

Substitution: Nukleophile Substitutionsreaktionen können an der Phenoxygruppe oder dem Thiophenring auftreten, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart von Basenkatalysatoren.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole und Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die funktionellen Gruppen der Verbindung machen sie zu einem möglichen Liganden in katalytischen Reaktionen.

Materialwissenschaften: Ihre strukturelle Komplexität ermöglicht die Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften.

Biologie

Enzyminhibition: Die Verbindung kann auf ihr Potenzial zur Inhibition spezifischer Enzyme untersucht werden, da sie Triazol- und Thiophenteile enthält.

Arzneimittelentwicklung: Ihre Amid- und Esterfunktionalität macht sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung.

Medizin

Antimikrobielle Aktivität: Die Struktur der Verbindung deutet auf ein mögliches antimikrobielles Potenzial hin, das in der pharmazeutischen Forschung untersucht werden kann.

Krebsforschung: Ihre Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht sie zu einem Kandidaten für Antikrebsstudien.

Industrie

Polymersynthese: Die Verbindung kann als Monomer oder Vernetzungsmittel in der Polymerchemie verwendet werden.

Wirkmechanismus

Der Mechanismus, über den Diethyl-3-methyl-5-(2-((4-methyl-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophen-2,4-dicarboxylat seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring kann an Metallionen oder an aktive Stellen von Enzymen binden, während die Thiophen- und Phenoxyacetamido-Gruppen mit hydrophoben Taschen oder Wasserstoffbrückenbindungsdonoren/Akzeptoren in biologischen Molekülen interagieren können.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

Formation of the Thiophene Core: The thiophene core is synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.

Introduction of the Ester Groups: The ester groups at positions 2 and 4 are introduced via esterification reactions using appropriate alcohols and acid catalysts.

Attachment of the Triazole Moiety:

Formation of the Amide Bonds: The amide bonds are formed through condensation reactions between carboxylic acids and amines, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).

Final Assembly: The final compound is assembled by linking the various fragments through sulfanyl and propanamido linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester or amide groups, converting them to alcohols or amines, respectively.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives.

Material Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.

Chemical Biology: It can serve as a tool to investigate the interactions between small molecules and biological macromolecules.

Wirkmechanismus

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may exert its effects by:

Inhibiting Enzymes: The compound could inhibit key enzymes involved in microbial or cancer cell metabolism.

Interacting with DNA: It may bind to DNA, interfering with replication and transcription processes.

Modulating Receptors: The compound could interact with cellular receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diethyl-3-methyl-5-(2-((4-methyl-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophen-2,4-dicarboxylat: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Phenoxygruppe.

Diethyl-3-methyl-5-(2-((4-methyl-5-((2-acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophen-2,4-dicarboxylat: Ähnliche Struktur, aber mit einer Acetamidogruppe anstelle einer Phenoxyacetamido-Gruppe.

Einzigartigkeit

Das Vorhandensein der Phenoxyacetamido-Gruppe in Diethyl-3-methyl-5-(2-((4-methyl-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophen-2,4-dicarboxylat verleiht einzigartige elektronische und sterische Eigenschaften, die möglicherweise seine biologische Aktivität und Spezifität im Vergleich zu ähnlichen Verbindungen verbessern.

Eigenschaften

Molekularformel |

C26H31N5O7S2 |

|---|---|

Molekulargewicht |

589.7 g/mol |

IUPAC-Name |

diethyl 3-methyl-5-[2-[[4-methyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C26H31N5O7S2/c1-6-36-24(34)20-15(3)21(25(35)37-7-2)40-23(20)28-22(33)16(4)39-26-30-29-18(31(26)5)13-27-19(32)14-38-17-11-9-8-10-12-17/h8-12,16H,6-7,13-14H2,1-5H3,(H,27,32)(H,28,33) |

InChI-Schlüssel |

VRKOKCXQDZOHAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C)CNC(=O)COC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11217108.png)

![ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11217109.png)

![1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217117.png)

![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217119.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217121.png)

![Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11217124.png)

![[4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate](/img/structure/B11217139.png)

![3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11217164.png)

![6-(3-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11217171.png)